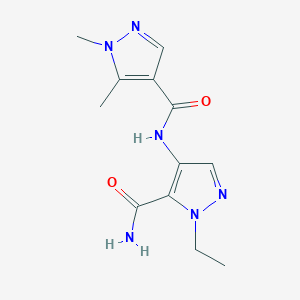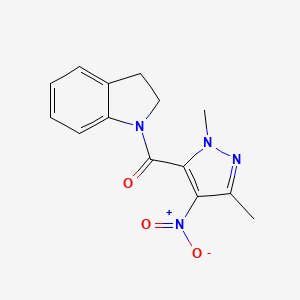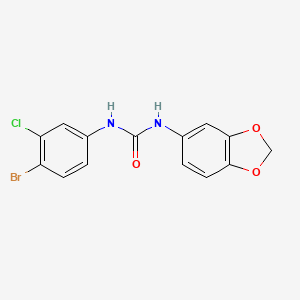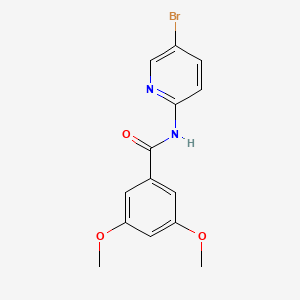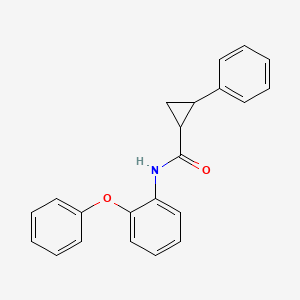
N-(2-phenoxyphenyl)-2-phenylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenoxyphenyl)-2-phenylcyclopropane-1-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyphenyl)-2-phenylcyclopropane-1-carboxamide typically involves the reaction of 2-phenoxybenzyl chloride with phenylcyclopropanecarboxamide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring .
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyphenyl)-2-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
N-(2-phenoxyphenyl)-2-phenylcyclopropane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-phenoxyphenyl)-2-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethanol: Known for its use as a solvent and preservative in various products.
N-(2-Phenoxyphenyl)methanesulphonamide: Used in pharmaceutical applications and known for its biological activities.
Uniqueness
N-(2-phenoxyphenyl)-2-phenylcyclopropane-1-carboxamide is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
Molecular Formula |
C22H19NO2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(2-phenoxyphenyl)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H19NO2/c24-22(19-15-18(19)16-9-3-1-4-10-16)23-20-13-7-8-14-21(20)25-17-11-5-2-6-12-17/h1-14,18-19H,15H2,(H,23,24) |
InChI Key |
YKLITCRCAFFBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10975637.png)
![6-[(2-Methyl-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975640.png)
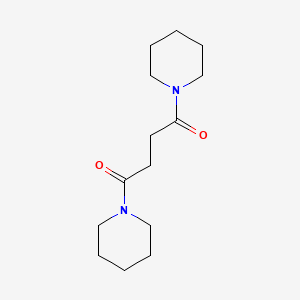
![2-{5-[(4-Fluorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10975642.png)
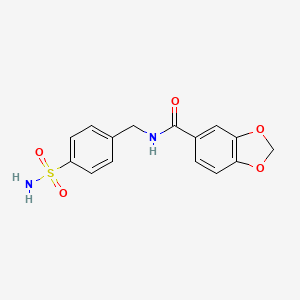

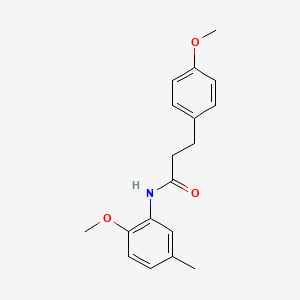
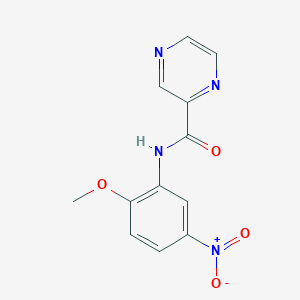
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B10975650.png)
![N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10975652.png)
